

Nitecapone: A Technical Guide to its Chemical Structure and Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Nitecapone**. Detailed methodologies for key in vitro and in vivo experimental protocols are presented to facilitate further research and development. The document also includes visualizations of the COMT inhibition pathway and relevant experimental workflows to enhance understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

Nitecapone, with the IUPAC name 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione, is a nitrocatechol derivative.[1][3][4] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Nitecapone



| Identifier | Value | |
|-------------------|---|--|
| IUPAC Name | 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione[1][3] [4] | |
| Synonyms | OR-462, 3-(3,4-dihydroxy-5-nitrobenzylidene)pentane-2,4-dione[2][4] | |
| CAS Number | 116313-94-1[1][2][3][4][5] | |
| Molecular Formula | C12H11NO6[1][2][4][5][6][7] | |
| Molecular Weight | 265.22 g/mol [5][6][7] | |
| SMILES | CC(=O)C(=CC1=CC(=C(C(=C1)O)O)INVALID- LINK[O-])C(=O)C[1][4] | |
| InChI Key | UPMRZALMHVUCIN-UHFFFAOYSA-N[3][4] | |

Table 2: Physicochemical Properties of Nitecapone

| Property | Value | |
|---------------|---|--|
| Appearance | Light yellow to yellow crystalline solid[4][5] | |
| Melting Point | 171-173 °C[8] | |
| Boiling Point | 495.3 ± 45.0 °C (Predicted)[8] | |
| рКа | 5.60 ± 0.50 (Predicted)[8] | |
| Solubility | DMSO: 15-30 mg/mLDMF: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2] [8] | |

Pharmacological Properties

Nitecapone's primary mechanism of action is the selective and reversible inhibition of the S-form of catechol-O-methyltransferase (S-COMT).[2] This inhibition prevents the degradation of catecholamines, including the neurotransmitter dopamine, and catechol drugs like L-DOPA.



Table 3: Pharmacodynamic Properties of Nitecapone

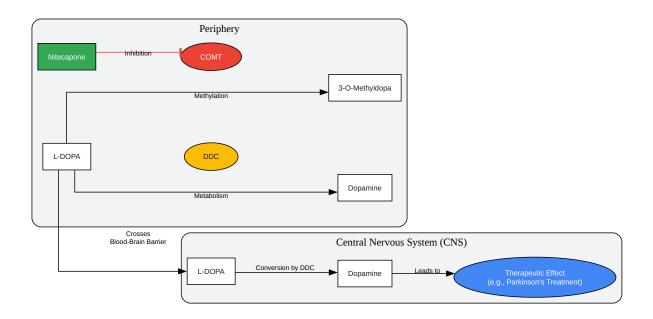
| Parameter | Value | Species/System |
|---------------------------|--|----------------|
| IC ₅₀ (S-COMT) | 300 nM[2] | Rat Liver |
| Selectivity | >1 μM for Tyrosine Hydroxylase, Dopamine-β- hydroxylase, DOPA decarboxylase, MAO-A, and MAO-B[2] | - |
| In Vivo ID50 (Liver) | 5 mg/kg[2] | In vivo |
| In Vivo ID₅₀ (Duodenum) | 5 mg/kg[2] | In vivo |
| In Vivo ID₅o (Brain) | 25 mg/kg[2] | In vivo |

Beyond its role as a COMT inhibitor, **Nitecapone** also exhibits antioxidant properties by scavenging reactive oxygen and nitric oxide radicals and preventing lipid peroxidation.[5][8]

Mechanism of Action: COMT Inhibition

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamines. By inhibiting COMT, **Nitecapone** prevents the methylation of L-DOPA to 3-O-methyldopa, thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain. This is particularly relevant in the context of Parkinson's disease treatment.





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Caption: Mechanism of Nitecapone in enhancing L-DOPA bioavailability.

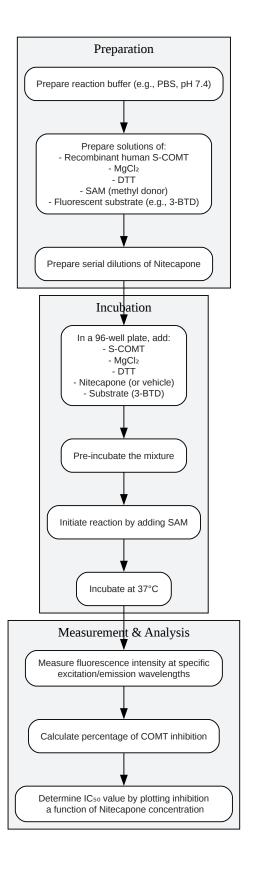
Experimental ProtocolsSynthesis of Nitecapone

A detailed, step-by-step synthesis protocol for **Nitecapone** is not readily available in the cited public domain literature. However, based on its chemical structure, a plausible synthetic route would involve a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and pentane-2,4-dione.

In Vitro COMT Inhibition Assay



This protocol outlines a representative method for determining the inhibitory activity of **Nitecapone** on COMT in vitro.





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Caption: Workflow for an in vitro COMT inhibition assay.

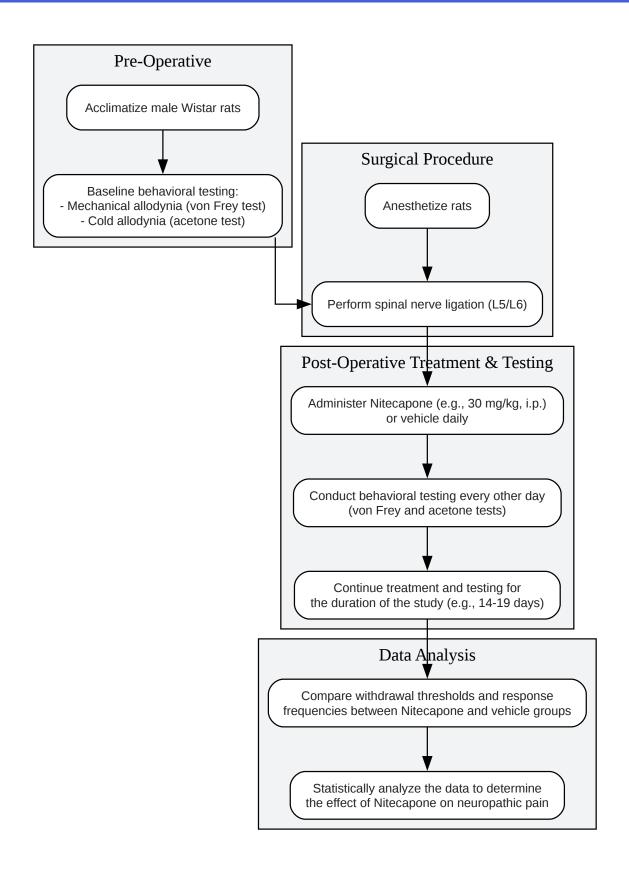
Methodology:

- Reaction Mixture Preparation: In a 96-well plate, combine recombinant human S-COMT (e.g., 2.0 μg/mL), MgCl₂ (e.g., 5 mM), DTT (e.g., 1 mM), a fluorescent substrate such as 3-BTD (e.g., 2 μM), and varying concentrations of **Nitecapone** in a suitable buffer (e.g., 50 mM PBS, pH 7.4).
- Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding S-adenosyl methionine (SAM) (e.g., 200 μM).
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate and its methylated product.
- Data Analysis: Calculate the percentage of COMT inhibition for each Nitecapone
 concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a
 dose-response curve.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

Nitecapone has been shown to reduce symptoms of neuropathic pain in a rat model of spinal nerve ligation (SNL).[3]





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Caption: Workflow for an in vivo neuropathic pain study.



Methodologies:

- Spinal Nerve Ligation (SNL) Surgery:
 - Anesthetize male Wistar rats (140-350 g).
 - Under aseptic conditions, expose the L5 and L6 spinal nerves.
 - Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.[5]
 - Close the incision in layers.
 - Allow for post-operative recovery.
- Nitecapone Administration:
 - Administer Nitecapone (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.) once daily.[3][9]
 Treatment can begin either pre-emptively (before surgery) or post-operatively.[3]
- Assessment of Mechanical Allodynia (von Frey Test):
 - Place rats in individual chambers on an elevated wire mesh floor and allow them to acclimatize.[2][10]
 - Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[3][10]
 - A positive response is recorded as a sharp withdrawal of the paw.
 - The 50% withdrawal threshold is determined using the up-down method.[10]
- Assessment of Cold Allodynia (Acetone Test):
 - With the rats on the wire mesh floor, apply a drop of acetone to the plantar surface of the hind paw.[1][6]
 - Record the frequency and duration of paw withdrawal, licking, or flinching over a set period (e.g., 30 seconds).[1]



• Repeat the application multiple times with an inter-trial interval.[1]

Conclusion

Nitecapone is a well-characterized COMT inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models. Its established chemical and pharmacological profiles, coupled with its antioxidant properties, make it a valuable tool for research in neuropharmacology, particularly in the study of Parkinson's disease and neuropathic pain. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential of **Nitecapone** and other COMT inhibitors.

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